molecular formula C8H11NO B8673833 (6-Ethylpyridin-3-yl)methanol

(6-Ethylpyridin-3-yl)methanol

Cat. No.: B8673833
M. Wt: 137.18 g/mol
InChI Key: HQVCSYRWRQWQOV-UHFFFAOYSA-N
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Description

(6-Ethylpyridin-3-yl)methanol is a pyridine derivative characterized by a hydroxymethyl group (-CH₂OH) at the 3-position and an ethyl substituent (-CH₂CH₃) at the 6-position of the pyridine ring. Pyridine derivatives are critical in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and ability to modulate physicochemical properties.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

(6-ethylpyridin-3-yl)methanol

InChI

InChI=1S/C8H11NO/c1-2-8-4-3-7(6-10)5-9-8/h3-5,10H,2,6H2,1H3

InChI Key

HQVCSYRWRQWQOV-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(C=C1)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

The provided evidence highlights several pyridine-based methanol derivatives with distinct substituents, enabling a comparative analysis:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Reference
(6-Ethylpyridin-3-yl)methanol -CH₂OH (3), -CH₂CH₃ (6) C₈H₁₁NO 137.18* Catalog
(6-Methoxypyridin-2-yl)-methanol -CH₂OH (2), -OCH₃ (6) C₇H₉NO₂ 139.15 Catalog
(5,6-Dimethoxypyridin-3-yl)methanol -CH₂OH (3), -OCH₃ (5,6) C₈H₁₁NO₃ 169.18 Catalog
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol -CH₂OH (pyrrolidine-3), -F (6) C₁₀H₁₃FN₂O 212.23 Catalog

*Molecular weight calculated based on formula.

Key Observations :

  • Substituent Effects on Polarity: The ethyl group in this compound is less polar than methoxy (-OCH₃) or fluorine substituents in analogs, suggesting higher lipophilicity. This property may enhance membrane permeability in biological systems compared to more polar derivatives like (6-Methoxypyridin-2-yl)-methanol.
  • Steric and Electronic Influences : Ethyl and methoxy groups are electron-donating, while fluorine is electron-withdrawing. These differences alter the pyridine ring’s electronic density, affecting reactivity in further functionalization (e.g., nucleophilic aromatic substitution).
  • Hybrid Structures: Compounds like (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol integrate heterocyclic moieties (pyrrolidine), which introduce additional hydrogen-bonding sites and conformational rigidity compared to simpler pyridinyl methanols.

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